Cas no 2352026-13-0 (tert-butyl 2-amino-2-(1-benzyl-1H-pyrazol-4-yl)acetate)

tert-butyl 2-amino-2-(1-benzyl-1H-pyrazol-4-yl)acetate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl 2-amino-2-(1-benzyl-1H-pyrazol-4-yl)acetate
- 2352026-13-0
- EN300-28287586
-
- Inchi: 1S/C16H21N3O2/c1-16(2,3)21-15(20)14(17)13-9-18-19(11-13)10-12-7-5-4-6-8-12/h4-9,11,14H,10,17H2,1-3H3
- InChI Key: QAWOTHJFRKVNAB-UHFFFAOYSA-N
- SMILES: O(C(C(C1C=NN(CC2C=CC=CC=2)C=1)N)=O)C(C)(C)C
Computed Properties
- Exact Mass: 287.16337692g/mol
- Monoisotopic Mass: 287.16337692g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 348
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.1Ų
- XLogP3: 1.8
tert-butyl 2-amino-2-(1-benzyl-1H-pyrazol-4-yl)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28287586-0.1g |
tert-butyl 2-amino-2-(1-benzyl-1H-pyrazol-4-yl)acetate |
2352026-13-0 | 95.0% | 0.1g |
$755.0 | 2025-03-19 | |
Enamine | EN300-28287586-10.0g |
tert-butyl 2-amino-2-(1-benzyl-1H-pyrazol-4-yl)acetate |
2352026-13-0 | 95.0% | 10.0g |
$3683.0 | 2025-03-19 | |
Enamine | EN300-28287586-5g |
tert-butyl 2-amino-2-(1-benzyl-1H-pyrazol-4-yl)acetate |
2352026-13-0 | 5g |
$2485.0 | 2023-09-08 | ||
Enamine | EN300-28287586-0.25g |
tert-butyl 2-amino-2-(1-benzyl-1H-pyrazol-4-yl)acetate |
2352026-13-0 | 95.0% | 0.25g |
$789.0 | 2025-03-19 | |
Enamine | EN300-28287586-1.0g |
tert-butyl 2-amino-2-(1-benzyl-1H-pyrazol-4-yl)acetate |
2352026-13-0 | 95.0% | 1.0g |
$857.0 | 2025-03-19 | |
Enamine | EN300-28287586-2.5g |
tert-butyl 2-amino-2-(1-benzyl-1H-pyrazol-4-yl)acetate |
2352026-13-0 | 95.0% | 2.5g |
$1680.0 | 2025-03-19 | |
Enamine | EN300-28287586-5.0g |
tert-butyl 2-amino-2-(1-benzyl-1H-pyrazol-4-yl)acetate |
2352026-13-0 | 95.0% | 5.0g |
$2485.0 | 2025-03-19 | |
Enamine | EN300-28287586-0.05g |
tert-butyl 2-amino-2-(1-benzyl-1H-pyrazol-4-yl)acetate |
2352026-13-0 | 95.0% | 0.05g |
$719.0 | 2025-03-19 | |
Enamine | EN300-28287586-0.5g |
tert-butyl 2-amino-2-(1-benzyl-1H-pyrazol-4-yl)acetate |
2352026-13-0 | 95.0% | 0.5g |
$823.0 | 2025-03-19 | |
Enamine | EN300-28287586-10g |
tert-butyl 2-amino-2-(1-benzyl-1H-pyrazol-4-yl)acetate |
2352026-13-0 | 10g |
$3683.0 | 2023-09-08 |
tert-butyl 2-amino-2-(1-benzyl-1H-pyrazol-4-yl)acetate Related Literature
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
4. Back matter
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
Additional information on tert-butyl 2-amino-2-(1-benzyl-1H-pyrazol-4-yl)acetate
Research Brief on tert-Butyl 2-amino-2-(1-benzyl-1H-pyrazol-4-yl)acetate (CAS: 2352026-13-0): Recent Advances and Applications
In recent years, the compound tert-butyl 2-amino-2-(1-benzyl-1H-pyrazol-4-yl)acetate (CAS: 2352026-13-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its pyrazole and benzyl functional groups, serves as a versatile intermediate in the synthesis of biologically active compounds. Its unique structural features make it a promising candidate for drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents targeting inflammatory and oncogenic pathways.
Recent studies have highlighted the synthetic utility of tert-butyl 2-amino-2-(1-benzyl-1H-pyrazol-4-yl)acetate in the construction of complex heterocyclic scaffolds. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its role as a key precursor in the synthesis of novel pyrazole-based inhibitors of JAK2 kinases, which are implicated in myeloproliferative disorders. The study reported that derivatives of this compound exhibited potent inhibitory activity with IC50 values in the nanomolar range, underscoring its potential in targeted cancer therapies.
Furthermore, advancements in asymmetric synthesis have enabled the efficient production of enantiomerically pure forms of this compound, as detailed in a recent Organic Letters article. The researchers employed chiral auxiliaries to achieve high enantioselectivity, which is critical for the development of drugs with improved pharmacokinetic profiles. This methodological breakthrough opens new avenues for the scalable production of optically active intermediates for pharmaceutical applications.
In addition to its role in kinase inhibitor development, tert-butyl 2-amino-2-(1-benzyl-1H-pyrazol-4-yl)acetate has shown promise in the design of anti-inflammatory agents. A 2024 study published in Bioorganic & Medicinal Chemistry Letters described its incorporation into novel COX-2 selective inhibitors, which demonstrated reduced gastrointestinal toxicity compared to traditional NSAIDs. The researchers attributed this improved safety profile to the compound's ability to modulate the steric and electronic properties of the final drug molecules.
The compound's mechanism of action and structure-activity relationships continue to be areas of active investigation. Computational modeling studies have revealed that the benzyl and pyrazole moieties participate in crucial π-π stacking interactions with target proteins, while the tert-butyl ester group enhances membrane permeability. These insights, published in a recent issue of Journal of Chemical Information and Modeling, are informing the rational design of next-generation therapeutics based on this scaffold.
From a commercial perspective, the demand for tert-butyl 2-amino-2-(1-benzyl-1H-pyrazol-4-yl)acetate has increased significantly, with several contract research organizations now offering custom synthesis services. Analytical methods for its characterization, including HPLC and LC-MS protocols, have been standardized to ensure quality control in pharmaceutical manufacturing. The compound's stability under various storage conditions has also been systematically evaluated, as reported in a recent Pharmaceutical Development and Technology publication.
Looking forward, researchers anticipate that this compound will play an increasingly important role in fragment-based drug discovery approaches. Its modular structure allows for efficient diversification, making it particularly valuable for the rapid exploration of chemical space in hit-to-lead optimization campaigns. Ongoing clinical trials involving derivatives of this scaffold are expected to yield important data on their therapeutic potential in the coming years.
2352026-13-0 (tert-butyl 2-amino-2-(1-benzyl-1H-pyrazol-4-yl)acetate) Related Products
- 1806974-77-5(Methyl 2-bromo-4-(chloromethyl)-3-(difluoromethyl)pyridine-5-acetate)
- 860789-51-1(N-(4-Methoxyphenyl)-4-(2-pyrimidinyloxy)benzenecarboxamide)
- 62484-31-5(2,4-Dichloro-7-methoxyquinazoline)
- 175897-64-0(3-(4-ethoxyphenyl)-2-oxopropanoic acid)
- 1804627-16-4(4-(Bromomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-acetonitrile)
- 1004545-97-4(2-Amino-3-hydroxybenzaldehyde)
- 2172493-87-5(3-{1-amino-2-methyl-3-(methylsulfanyl)propan-2-yloxy}propan-1-ol)
- 1807246-51-0(3-Cyano-2-ethyl-5-mercaptophenylacetic acid)
- 1337791-97-5(3-{2-methyl-4-(trifluoromethyl)phenylmethyl}pyrrolidine)
- 66116-25-4(Tert-Butyl 3-[(2-ethoxyethyl)amino]propanoate)



